Propionaldehyde-2,2,3,3,3-d5

Catalog No.
S1787929
CAS No.
198710-93-9
M.F
C3H6O
M. Wt
63.111
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Propionaldehyde-2,2,3,3,3-d5

CAS Number

198710-93-9

Product Name

Propionaldehyde-2,2,3,3,3-d5

IUPAC Name

2,2,3,3,3-pentadeuteriopropanal

Molecular Formula

C3H6O

Molecular Weight

63.111

InChI

InChI=1S/C3H6O/c1-2-3-4/h3H,2H2,1H3/i1D3,2D2

InChI Key

NBBJYMSMWIIQGU-ZBJDZAJPSA-N

SMILES

CCC=O

Propionaldehyde-2,2,3,3,3-d5 is a deuterated form of propionaldehyde, an organic compound with the molecular formula C3H6O\text{C}_3\text{H}_6\text{O}. The presence of five deuterium atoms in its structure makes it a valuable isotopic label for various scientific studies. Propionaldehyde itself is a colorless, flammable liquid with a pungent odor, primarily used as a chemical intermediate in industrial applications. Its unique properties arise from the terminal carbonyl group, which contributes to its reactivity and utility in organic synthesis .

  • Flammability: PD-d5 is a flammable liquid [].
  • Toxicity: Data on the specific toxicity of PD-d5 is limited. However, unlabeled propionaldehyde is considered a mild irritant and can be harmful upon inhalation or ingestion. It's advisable to handle PD-d5 with appropriate personal protective equipment in a well-ventilated fume hood following standard laboratory safety protocols.

Isotope Tracer Studies

One of the primary applications of Propionaldehyde-2,2,3,3,3-d5 lies in its use as an isotope tracer . By incorporating deuterium atoms into specific positions of a molecule, scientists can track its fate and behavior within a complex system. This technique is particularly valuable in metabolism studies, where researchers can monitor the uptake, transformation, and breakdown of propionaldehyde by biological systems.

For example, Propionaldehyde-2,2,3,3,3-d5 can be used to investigate the metabolic pathways of propionate, a three-carbon fatty acid found in food and produced by gut bacteria. By analyzing the distribution of deuterium atoms in metabolites derived from propionaldehyde-d5, scientists can gain insights into the specific enzymes and pathways involved in its metabolism .

Mass Spectrometry Analysis

Propionaldehyde-2,2,3,3,3-d5 also finds applications in mass spectrometry (MS) . Due to the different masses of hydrogen and deuterium, Propionaldehyde-d5 exhibits a distinct mass shift compared to the unlabeled propionaldehyde in MS analysis. This allows for improved separation and identification of the compound, especially when present in complex mixtures with other molecules.

Furthermore, the specific position of deuterium substitution in Propionaldehyde-2,2,3,3,3-d5 can provide structural information about the molecule. By analyzing the fragmentation patterns observed in MS, scientists can gain insights into the arrangement of atoms within the molecule .

Advantages of Deuterium Labeling

The use of deuterium in Propionaldehyde-2,2,3,3,3-d5 offers several advantages compared to using fully-deuterated molecules.

  • Minimal perturbation: Replacing only five specific hydrogen atoms has minimal impact on the overall chemical properties of the molecule compared to complete deuteration. This ensures that Propionaldehyde-d5 behaves similarly to the unlabeled propionaldehyde in most biological and chemical systems.
  • Reduced background noise: In MS analysis, the mass shift caused by deuterium substitution helps differentiate Propionaldehyde-d5 from naturally occurring background signals of other compounds containing hydrogen, leading to clearer and more accurate data.
. The presence of deuterium allows scientists to investigate how this compound interacts with enzymes and other biological molecules without altering the intrinsic properties of the original compound. Such studies are essential for understanding metabolic pathways and the kinetics of reactions involving aldehydes .

While specific biological data on propionaldehyde-2,2,3,3,3-d5 is limited, propionaldehyde itself has been shown to exhibit cytotoxicity and can act as an irritant. Its derivatives are often explored for their potential roles in biological systems. The isotopic labeling with deuterium enhances its utility in metabolic studies and pharmacokinetics by allowing researchers to trace its distribution and transformation within biological systems .

The synthesis of propionaldehyde-2,2,3,3,3-d5 can be achieved through several methods:

  • Hydroformylation: This industrial method involves the reaction of ethylene with carbon monoxide and deuterated hydrogen sources to produce propionaldehyde-2,2,3,3,3-d5.
  • Oxidation of Deuterated 1-Propanol: A laboratory method where deuterated 1-propanol is oxidized using suitable oxidizing agents.

These synthesis routes ensure that the resulting compound retains its isotopic labeling for further applications .

Propionaldehyde-2,2,3,3,3-d5 serves several important functions:

  • Chemical Intermediate: It is used in the production of pharmaceuticals and agrochemicals.
  • Isotope Labeling: The compound is crucial for studies in metabolic pathways and reaction mechanisms due to its deuterium content.
  • Research Tool: It aids in isotope dilution analysis and tracer studies in various fields of chemistry and biology .

Several compounds share structural similarities with propionaldehyde-2,2,3,3,3-d5. Here are some notable examples:

Compound NameMolecular FormulaKey Characteristics
PropanalC₃H₆ONon-deuterated form; widely used as an industrial solvent.
AcetaldehydeC₂H₄OSmaller aldehyde; important precursor in organic synthesis.
ButanalC₄H₈OLarger aldehyde; used in flavoring and fragrances.
IsobutyraldehydeC₄H₈OBranched structure; utilized in organic synthesis.

The uniqueness of propionaldehyde-2,2,3,3,3-d5 lies in its isotopic labeling with deuterium atoms. This feature not only enhances its utility in research but also allows for precise tracking in complex biochemical systems .

XLogP3

0.6

Dates

Modify: 2024-04-14

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